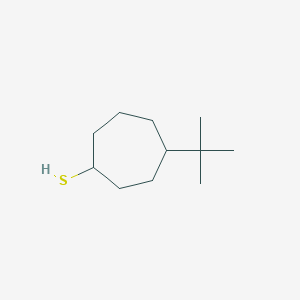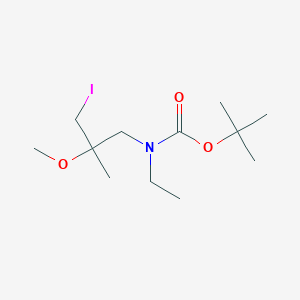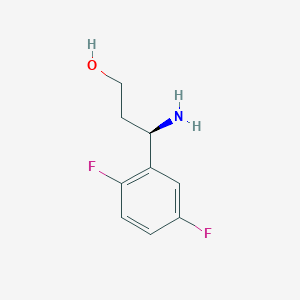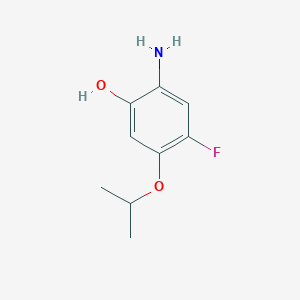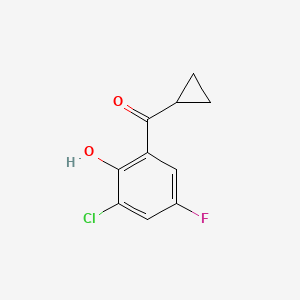
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol is a chemical compound with the molecular formula C₁₀H₈ClFO₂ and a molecular weight of 214.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and a fluorophenol moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol moiety can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions may involve solvents like toluene or ethanol, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol involves its interaction with specific molecular targets and pathways. The chloro and fluorophenol groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenol: A compound with similar structural features but lacking the cyclopropanecarbonyl group.
2-Chloro-4-fluorophenol: Another structurally related compound with different substitution patterns.
Uniqueness
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
(3-chloro-5-fluoro-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8ClFO2/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,14H,1-2H2 |
InChI Key |
DRMMXFSEJOQSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)
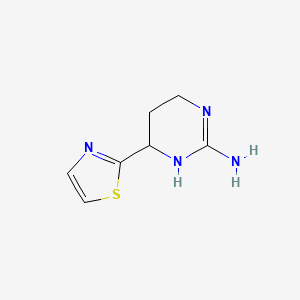
![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
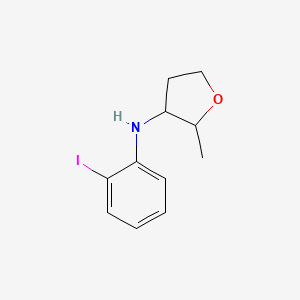
![1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13302760.png)
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)

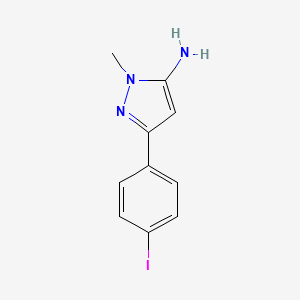
![4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302775.png)
